Clerosterol

Descripción general

Descripción

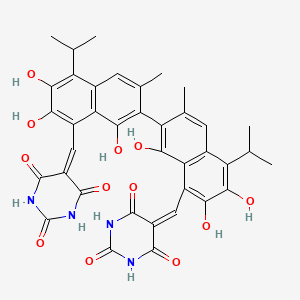

Clerosterol is a naturally occurring sterol found in plant and animal sources. It is a type of cholesterol, a lipid molecule found in all living organisms. This compound is a vital structural component of cell membranes and is important for the regulation of cholesterol metabolism. It is also involved in the regulation of hormone production, the maintenance of cell integrity, and the production of energy. This compound is a key component of the human diet, and it is essential for the proper functioning of the body.

Aplicaciones Científicas De Investigación

Efectos citotóxicos en células de melanoma

Se ha descubierto que el Clerosterol tiene efectos citotóxicos en las células de melanoma humano A2058 . Inhibe el crecimiento de estas células con una IC50 de 150 µM . Los efectos citotóxicos se evidencian por la fragmentación del ADN, un aumento en el número de células hipodiploides sub-G1 y la presencia de cuerpos apoptóticos .

Inducción de la apoptosis

El this compound induce la apoptosis, un tipo de muerte celular programada . Este es un proceso crucial para el tratamiento exitoso del cáncer, y se sabe que varios fármacos quimioterapéuticos inducen la apoptosis in vitro .

Arresto del ciclo celular

Se ha descubierto que el this compound causa el arresto del ciclo celular en la fase sub-G1 . Esto significa que puede detener la división de las células, lo cual es un mecanismo significativo para controlar la proliferación de las células cancerosas .

Despolarización de la membrana mitocondrial

El tratamiento con this compound causa la pérdida del potencial de membrana mitocondrial . Este es un evento clave en las primeras etapas de la apoptosis celular y a menudo se asocia con la apertura del poro de transición de permeabilidad mitocondrial, lo que lleva a la liberación de citocromo c y otros factores proapoptóticos .

Actividad antiparasitaria

Se ha descubierto que el this compound es activo contra T. b. brucei, un parásito que causa la enfermedad del sueño africana . Tiene un valor de IC50 de 53.6 µg/ml contra este parásito .

Potencial en la investigación del cáncer

Dados sus efectos citotóxicos en las células de melanoma, la inducción de la apoptosis, el arresto del ciclo celular y la despolarización de la membrana mitocondrial, el this compound tiene potencial en la investigación del cáncer . Sus mecanismos de acción podrían explorarse más a fondo para posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

Clerosterol, a phytosterol isolated from the marine alga Codium fragile, has been found to primarily target A2058 human melanoma cells . It also interacts with drug transporters such as P-glycoprotein (Pgp) , Multidrug Resistance-associated Protein 1 (Mrp1) , and Multidrug Resistance-associated Protein 2 (Mrp2) . These targets play a crucial role in drug resistance, making them important in the context of cancer treatment.

Mode of Action

This compound exerts its effects by inducing apoptotic cell death in A2058 human melanoma cells . This is evidenced by DNA fragmentation, an increase in the number of sub-G1 hypodiploid cells, and the presence of apoptotic bodies . This compound treatment causes the loss of mitochondrial membrane potential . It also alters the expression of apoptosis-associated proteins, including the upregulation of Bax , downregulation of Bcl-2 , and activation of caspases 3 and 9 .

Biochemical Pathways

It is known that this compound influences theapoptosis pathway . The compound’s ability to upregulate Bax, downregulate Bcl-2, and activate caspases 3 and 9 suggests its involvement in the intrinsic (mitochondrial) pathway of apoptosis .

Pharmacokinetics

It is known that this compound can decrease the uptake of certain drugs in cells by interacting with drug transporters . This suggests that this compound may influence drug bioavailability, but more research is needed to fully understand these effects.

Result of Action

This compound’s primary result of action is the induction of apoptotic cell death in A2058 human melanoma cells . This leads to a decrease in the growth of these cells, with an IC50 of 150 µM . This compound also decreases the uptake of certain drugs in cells, potentially working against cancer multidrug resistance by inhibiting Pgp activity .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, this compound is isolated from the marine alga Codium fragile , suggesting that it may be adapted to function in marine environments.

Análisis Bioquímico

Biochemical Properties

Clerosterol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of A2058 melanoma cells by inducing apoptosis, cell cycle arrest at the sub-G1 phase, and mitochondrial membrane depolarization

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In A2058 human melanoma cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. These effects are crucial for understanding the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the cellular level. This compound exerts its effects by binding to specific proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound induces mitochondrial membrane depolarization, which is a key step in the apoptosis pathway . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation and long-term effects on cellular function are still being studied. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest within a few hours of treatment, with long-term effects including sustained inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can inhibit the proliferation of cancer cells without causing significant toxicity . High doses of this compound may lead to adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of lipids, influencing metabolic flux and metabolite levels . The specific metabolic pathways and enzymes that this compound interacts with are still being investigated, but its role in lipid metabolism is a key area of interest.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cell membrane and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within the cell.

Propiedades

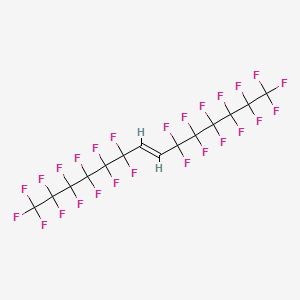

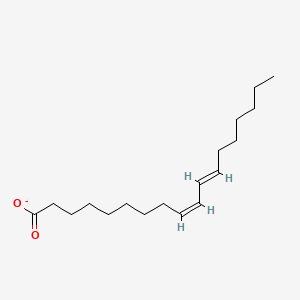

IUPAC Name |

17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGKPLPBPGYSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946457 | |

| Record name | Stigmasta-5,25-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2364-23-0 | |

| Record name | Clerosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stigmasta-5,25-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

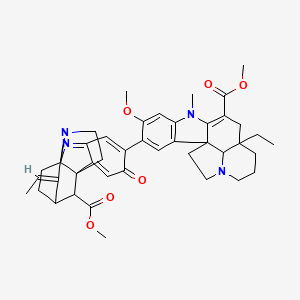

![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)

![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)